molecular formula C10H8N2O3 B084934 3-Methyl-4-nitroquinoline 1-oxide CAS No. 14073-00-8

3-Methyl-4-nitroquinoline 1-oxide

Cat. No. B084934
CAS RN: 14073-00-8
M. Wt: 204.18 g/mol
InChI Key: DSDCYTGYMIYMDL-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroquinoline 1-oxide (CAS RN: 14073-00-8) is a quinoline derivative . It is a solid substance at 20 degrees Celsius and is light sensitive and hygroscopic .


Molecular Structure Analysis

The molecular formula of 3-Methyl-4-nitroquinoline 1-oxide is C10H8N2O3 . Its average mass is 204.182 Da and its monoisotopic mass is 204.053497 Da .


Physical And Chemical Properties Analysis

3-Methyl-4-nitroquinoline 1-oxide is a solid substance at 20 degrees Celsius . It is light sensitive and hygroscopic . It has a melting point range of 180.0 to 184.0 degrees Celsius .

Scientific Research Applications

Application in Cancer Research

Field

This compound is widely used in the field of Cancer Research .

Application Summary

4-Nitroquinoline N-oxide has been used as a model compound to study its carcinogenic effects . It is considered a potent carcinogen and a good experimental model for studying oral carcinogenesis .

Method of Application

The compound is introduced into the organism or cell culture, where it causes single strand breaks (SSB) in vivo leading to oxidative damage, through the formation of reactive oxygen species (ROS) .

Application in Molecular Biology

Field

This compound is also used in the field of Molecular Biology .

Application Summary

4-Nitroquinoline N-oxide is used to study the formation of cellular Topoisomerase I-DNA Cleavage Complexes .

Method of Application

The compound is applied to cell cultures, where it interacts with the DNA and proteins within the cells .

Results

The compound has been found to induce the formation of cellular Topoisomerase I-DNA Cleavage Complexes .

Application in Biochemistry

Field

This compound finds its application in the field of Biochemistry .

Application Summary

4-Nitroquinoline N-oxide is known to mimic the biological effects of ultraviolet light on various organisms .

Method of Application

The compound is introduced into the organism, where it binds covalently to cellular macromolecules such as nucleic acids and proteins .

Application in Chemical Research and Development

Field

This compound is used in the field of Chemical Research and Development .

Application Summary

4-Nitroquinoline N-oxide is a quinoline derivative widely used in chemical research and development .

Method of Application

The compound is used in various chemical reactions and studies due to its unique properties .

Results

The results vary depending on the specific research or development project .

Application in Mutagenesis Studies

Field

This compound is used in the field of Genetics .

Application Summary

4-Nitroquinoline N-oxide has been used widely to study DNA damage and DNA repair and to generate mutants for genetic screens .

Method of Application

The compound induces mutagenesis after metabolic conversion to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which forms stable bulky adducts on purines .

Results

The compound has been found to cause mutations in bacteria, fungi, and animals .

Application in Carcinogenesis Studies

Field

This compound is used in the field of Biochemistry .

Application Summary

4-Nitroquinoline N-oxide is a powerful chemical carcinogen whose carcinogenic action is thought to be initiated by the enzymatic reduction of its nitro group .

Results

The four-electron reduction product 4-hydroxyaminoquinoline 1-oxide (4HAQO) is believed to be the proximate carcinogenic metabolite of 4NQO .

Application in Mutagenesis Studies

Method of Application

The compound induces mutagenesis after metabolic conversion to 4-hydroxyaminoquinolone 1-oxide (4-HAQO), which forms stable bulky adducts on purines .

Safety And Hazards

3-Methyl-4-nitroquinoline 1-oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Carcinogenicity Category 1B . It should be stored under inert gas and away from light .

properties

IUPAC Name

3-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDCYTGYMIYMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00000106 [mmHg]
Record name 3-Methyl-4-nitroquinoline-1-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3238
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Methyl-4-nitroquinoline 1-oxide

CAS RN

14073-00-8
Record name 3-Methyl-4-nitroquinoline N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14073-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHYL-4-NITROQUINOLINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-METHYL-4-NITROQUINOLINE-N-OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
S Yamamoto, T Mizutani… - Proceedings of the …, 1970 - journals.sagepub.com
… 1-oxide (NQO ) and 4-hydroxyaminoquinoline 1 -oxide (HAQO), respectively, but not with the related noncarcinogens, 4-aminoquinoline 1 -oxide, 3-methyl-4-nitroquinoline 1-oxide, and …
Number of citations: 11 journals.sagepub.com
B Bailleul, P Daubersies… - Japanese journal of …, 1989 - ncbi.nlm.nih.gov
… ; dGuo-N2-AQO, 3-(deoxyguanosin-N"-yl)-4-aminoquinoline 1-oxide; dAdo-N6-AQO, 3-(deoxyadenosin-N"-yl)-4-amino-quinoline 1-oxide; 3Me-4NQO, 3-methyl-4-nitroquinoline 1-oxide…
Number of citations: 89 www.ncbi.nlm.nih.gov
T Andoh, T Ide, M Saito, Y Kawazoe - Cancer Research, 1975 - AACR
… 1-oxide, and 4-hydroxyaminoquinoline 1-oxide induced the scission at a low concentration of 1 × 10 -5 m, while weak carcinogens such as 3-methyl-4-nitroquinoline 1-oxide, 6-n-butyl-4…
Number of citations: 14 aacrjournals.org
H Hoshino, Y KAWAZOE, F FUKUOKA - GANN Japanese Journal of …, 1969 - jstage.jst.go.jp
… 1-oxide at the rate of 3 applications a week, followed by 60 applications of 3-methyl-4-nitroquinoline 1-oxide every day except Sunday after the completion of the treatment with 4-nitro- …
Number of citations: 14 www.jstage.jst.go.jp
H ISAKA, S KOURA, M KOURA… - … Japanese Journal of …, 1977 - jstage.jst.go.jp
… ), 6-chloro-4-nitroquinoline 1-oxide (6-Cl-4-NQO), 6-methyl-4-nitroquinoline 1-oxide (6-Me-4-NQO), 3-fluoro-4-nitroquinoline 1-oxide (3-F-4-NQO), 3-methyl-4-nitroquinoline 1-oxide (3-…
Number of citations: 4 www.jstage.jst.go.jp
EC McCoy, LA Petrullo, HS Rosenkranz… - Mutation Research …, 1981 - Elsevier
… The mutagenicity of the non-carcinogenic 3-methyl-4-nitroquinoline-1-oxide (meNQO) may be related to this newly recognized nitroreductase. It is proposed, further, that the ultimate …
Number of citations: 32 www.sciencedirect.com
M Araki, C KOGA, Y KAWAZOE - GANN Japanese Journal of Cancer …, 1971 - jstage.jst.go.jp
Many works have been reported on the relationship between carcinogenicity and molecular structure of 4-nitroquinoline 1-oxide (IV) derivatives. 2, 4, 6, 7) In 1958, Nakahara et al. …
Number of citations: 9 www.jstage.jst.go.jp
R Waters, F Ramsay, I Barrett - Carcinogenesis, 1982 - academic.oup.com
… Abstract Normal human fibroblasts exposed to the mutagen 3-methyl 4-nitroquinoline 1-oxide (3me4NQO) were additionally incubated with or without the inhibitor of poly ADP-ribose …
Number of citations: 16 academic.oup.com
JS Paul, POB Montgomery Jr, JB Louis - Cancer Research, 1971 - AACR
Extended Huckel molecular orbital computations were performed on both carcinogenic and noncarcinogenic 4-nitroquinoline 1-oxides (4-NQO's) and related compounds. Distinct …
Number of citations: 23 aacrjournals.org
N UEHARA, Y KAWAZOE - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… The chloroform extract (about 1.4 g), after complete evaporation of the solvent in vacuo, was nitrated in an usual way" to afford crude 3-methyl-4-nitroquinoline 1-oxide, which was …
Number of citations: 18 www.jstage.jst.go.jp

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